6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further substituted with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine.
Reduction: The nitro group is reduced to an amine group using palladium on activated charcoal as a catalyst in the presence of hydrogen gas.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions:
Substitution: Various electrophiles can react with the amine group under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the amine derivative, while substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the trifluoroethoxy and amine groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid: This compound shares the trifluoroethoxy group and pyridine ring but has a boronic acid group instead of an amine.
6-Chloro-5-(trifluoromethyl)pyridin-3-amine: This compound has a similar pyridine ring structure but with different substituents.
Uniqueness: 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is unique due to the combination of the trifluoroethoxy group and the amine group on the pyridine ring. This specific arrangement imparts distinct chemical properties and potential reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGRPKFISGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337511 | |
Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72617-82-4 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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